molecular formula C3H3F3 B1201522 3,3,3-Trifluoropropene CAS No. 677-21-4

3,3,3-Trifluoropropene

Cat. No. B1201522
CAS RN: 677-21-4
M. Wt: 96.05 g/mol
InChI Key: FDMFUZHCIRHGRG-UHFFFAOYSA-N
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Patent
US09434712B2

Procedure details

A 100 mL stainless steel Pan reactor was charged with 3-mercaptopropionic acid (3.67 g, 34.6 mmol), toluene (30.26 g), and 2,2′-azobis(4-methoxy-2,4-dimethyl) valeronitrile (V-70, 0.543 g, 1.76 mmol) and the reactor was cooled with a dry ice/acetone bath, purged with nitrogen, and pressure checked. 3,3,3-Trifluoropropene (3.20 g, 33.3 mmol) was added via transfer cylinder and the reaction was allowed to warm to 20° C. After 24 hours, the reaction was heated to 50° C. for 1 hour to decompose any remaining V-70 initiator. The reaction was allowed to cool to room temperature. The solution was concentrated by rotary evaporation to provide the title compound (6.80 g, 77.5 wt % linear isomer by GC internal standard assay, 5.27 g active, 76%, 200:1 linear:branched by GC, 40:1 linear:branched by fluorine NMR)
[Compound]
Name
stainless steel
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2′-azobis(4-methoxy-2,4-dimethyl) valeronitrile
Quantity
0.543 g
Type
reactant
Reaction Step One
Quantity
30.26 g
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].[F:7][C:8]([F:12])([F:11])[CH:9]=[CH2:10]>C1(C)C=CC=CC=1>[F:7][C:8]([F:12])([F:11])[CH2:9][CH2:10][S:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5]

Inputs

Step One
Name
stainless steel
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
3.67 g
Type
reactant
Smiles
SCCC(=O)O
Name
2,2′-azobis(4-methoxy-2,4-dimethyl) valeronitrile
Quantity
0.543 g
Type
reactant
Smiles
Name
Quantity
30.26 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
FC(C=C)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reactor was cooled with a dry ice/acetone bath
CUSTOM
Type
CUSTOM
Details
purged with nitrogen, and pressure
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 50° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated by rotary evaporation

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC(CCSCCC(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.